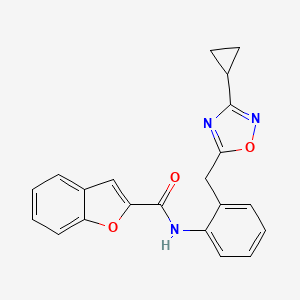
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Benzofuran derivatives, such as those mentioned in studies on drug metabolism, demonstrate significant pharmacokinetic properties. For instance, the metabolism of SB-649868, a benzofuran compound, involves extensive biotransformation, primarily through oxidation and subsequent metabolic processes, indicating the compound's pharmacokinetic characteristics and potential therapeutic applications (Renzulli et al., 2011).
Toxicology and Safety Assessment
Research on the safety and toxicology of similar compounds, such as benzofurans and cyclopropyl-containing molecules, is crucial for understanding their potential effects on human health. Studies have assessed the acute toxicity and safety profile of novel psychoactive substances, providing a foundation for evaluating related compounds' risks and safety (Hofer et al., 2017).
Diagnostic and Therapeutic Applications
Compounds with cyclopropyl and benzofuran moieties have been explored for their diagnostic and therapeutic potential. For example, iodine-123 labeled compounds targeting benzodiazepine receptors highlight the diagnostic applications of such molecules in neurology and psychiatry (Kuikka et al., 1996). Additionally, the investigation of AMPA receptor targeting by radioligands emphasizes the therapeutic and diagnostic relevance of cyclopropyl-containing compounds in neurological disorders (Takahata et al., 2017).
Environmental and Occupational Exposure
Research on environmental and occupational exposure to related compounds, such as organophosphorus and pyrethroid pesticides, underscores the importance of understanding the health implications of exposure to chemicals with similar structures. These studies contribute to the broader context of assessing exposure risks and developing safety guidelines (Babina et al., 2012).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been found to have various therapeutic focuses . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might be actively employed in its interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Given the broad range of biological activities of 1,2,4-oxadiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been achieved in a naoh–dmso medium at ambient temperature , suggesting that they may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(18-11-15-6-2-4-8-17(15)26-18)22-16-7-3-1-5-14(16)12-19-23-20(24-27-19)13-9-10-13/h1-8,11,13H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBEBWKWZIZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)


![2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B3008954.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)
![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)
![1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3008964.png)
![N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
![4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3008970.png)
